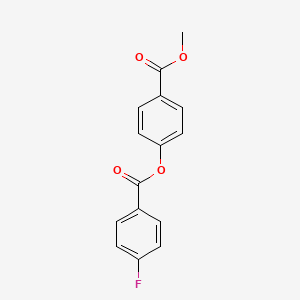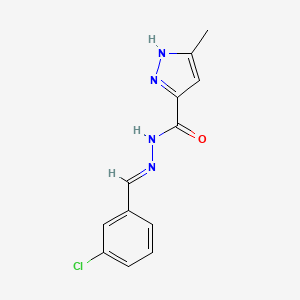![molecular formula C16H24N2O2S B5526001 2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)
2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The diazaspiro[5.5]undecane scaffold is a prominent feature in various heterocyclic compounds, known for its presence in molecules demonstrating significant pharmaceutical activities. The interest in such spiro compounds arises from their unique structural features, which contribute to their biological and chemical properties.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multicomponent reactions, including the Michael addition of lithium enolates to tetrasubstituted olefins or the double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. These methods allow for the introduction of various substituents, enhancing the compound's diversity and potential bioactivity (Ahmed et al., 2012); (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, involving the fusion of a cyclohexane ring with a diaza component. This structure is pivotal in determining the compound's reactivity and interaction with biological targets. NMR and X-ray crystallography are commonly used techniques for structural elucidation, providing detailed insights into the compound's conformation and stereochemistry (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including catalytic transformations and aminomethylation, leading to a wide array of functionalized compounds. These reactions are instrumental in modifying the compound's chemical properties for specific applications, such as enhancing its antiviral or antihypertensive activities (Li et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The spirocyclic configuration often results in compounds with distinct physical properties, which can affect their pharmacokinetic profile and solubility in various solvents (Aggarwal et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are influenced by the diazaspiro[5.5]undecane core. These compounds exhibit a range of activities, from antiviral to antihypertensive, attributed to their ability to interact with specific receptors or enzymes. The synthesis methods and substituent patterns play a crucial role in determining these properties and their potential applications in medicinal chemistry (Clark et al., 1983).
科学的研究の応用
Pharmaceutical Applications
Diazaspiro compounds, including those structurally related to the specified molecule, have been explored for their potential in treating various diseases. For instance, compounds with the diazaspiro[5.5]undecane scaffold have been investigated as CCR8 antagonists, which are useful in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). Furthermore, some 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity, highlighting the therapeutic potential of diazaspiro compounds in cardiovascular diseases (Clark et al., 1983).
Synthetic Methodologies
The synthetic versatility of diazaspiro compounds allows for the creation of diverse chemical entities. An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been reported, showcasing a method that could potentially be applied to synthesize compounds similar to "2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" (Aggarwal et al., 2014).
Material Science Applications
Although not directly related to the compound , diazaspiro compounds have been explored in material sciences as well. The emulsion polymerization of certain diazaspiro compounds with 2-hydroxyethyl methacrylate demonstrates the potential of these molecules in developing new materials, possibly influencing the development of biomaterials and drug delivery systems (Nita et al., 2011).
特性
IUPAC Name |
2-(2-hydroxyethyl)-9-(thiophen-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-9-8-18-13-16(3-1-15(18)20)4-6-17(7-5-16)11-14-2-10-21-12-14/h2,10,12,19H,1,3-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSDMWKHKLBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CSC=C3)CN(C1=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)


![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)
![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)
![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)


![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)